2-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Description
2-Chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a synthetic 1,3,4-thiadiazole derivative with a substituted benzamide moiety. The compound features a 1,3,4-thiadiazole ring substituted at the 5-position with a 4-methoxybenzyl group and at the 2-position with a 4-nitrobenzamide group.
Synthesis typically involves coupling reactions between thiadiazole-2-amine intermediates and substituted benzoyl chlorides under basic conditions. Crystallographic studies of related compounds (e.g., ) highlight the importance of hydrogen bonding (N–H⋯O/N) and π-π stacking in stabilizing molecular conformations .
Properties
IUPAC Name |
2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4S/c1-26-12-5-2-10(3-6-12)8-15-20-21-17(27-15)19-16(23)13-7-4-11(22(24)25)9-14(13)18/h2-7,9H,8H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCOBSXYYWDBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the nitrobenzamide and methoxybenzyl groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include amino derivatives from reduction reactions and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
2-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 4-nitrobenzamide group distinguishes it from analogues with simpler acetamide or alkylamide substituents (e.g., 2-methylpropanamide in ). Compounds with chlorinated substituents (e.g., 4-chlorophenoxymethyl in ) may exhibit higher lipophilicity but reduced solubility compared to methoxy-substituted derivatives.
Thermal Stability :
- Melting points for thiadiazole derivatives range widely (132–170°C), influenced by substituent bulk and hydrogen-bonding capacity. The target compound’s melting point is unreported, but analogues with nitro groups (e.g., ) often show higher thermal stability due to strong intermolecular interactions.
Synthetic Yields :
Antifungal Activity:
- The target compound demonstrated moderate antifungal activity at 100 µg/mL, comparable to derivatives like N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide (derivative 8a in ).
Enzyme Inhibition:
- Nitazoxanide derivatives (e.g., ) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via amide conjugation. The target compound’s nitro group may similarly interact with redox-sensitive enzymes .
Crystallographic and Computational Insights
- Hydrogen Bonding : The nitro group in the target compound likely participates in hydrogen bonding, as seen in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), where N–H⋯O interactions stabilize dimeric structures .
- Electron Density : Computational studies of related compounds suggest that nitro groups increase electron deficiency at the thiadiazole ring, enhancing reactivity toward nucleophilic targets .
Biological Activity
2-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClN4O4S |
| Molecular Weight | 404.8 g/mol |
| IUPAC Name | This compound |
The compound features a thiadiazole ring, a nitro group, and a methoxybenzyl group, contributing to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may affect various cellular components, leading to significant biological effects. The thiadiazole ring is believed to play a role in enzyme inhibition or receptor modulation.
Key Mechanisms Identified
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Angiogenesis Inhibition : The compound has been noted for its ability to reduce angiogenesis through the inhibition of vascular endothelial growth factor (VEGF) secretion.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Studies : In vitro assays demonstrated that the compound exhibits significant anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549) cells. The compound showed particularly strong activity against SK-BR-3 cells with minimal toxicity towards normal cells .
- Mechanistic Insights : The compound was found to promote the release of cytochrome c from mitochondria and induce apoptosis through ROS generation. Additionally, it inhibited angiogenesis by reducing the secretion of angiogenic factors like VEGF .
Case Study 1: Dual-target Inhibition
In a study focused on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, including related compounds similar to our target structure, researchers found that these derivatives could selectively inhibit EGFR and HER-2 kinases. This dual-target approach provides a promising strategy for treating specific breast cancers .
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that the compound effectively inhibited tumor growth with minimal side effects. The findings support its potential as a therapeutic agent in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
